molecular formula C21H22N4O3 B11987904 3-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11987904
M. Wt: 378.4 g/mol
InChI Key: MOIUUHGCIPOOEE-LPYMAVHISA-N
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Description

3-(4-ethoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, ethoxyphenyl, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide
  • 3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol
  • (3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenyl)methanol

Uniqueness

3-(4-ethoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-4-28-18-11-7-16(8-12-18)19-14(2)20(24-23-19)21(26)25-22-13-15-5-9-17(27-3)10-6-15/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

MOIUUHGCIPOOEE-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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